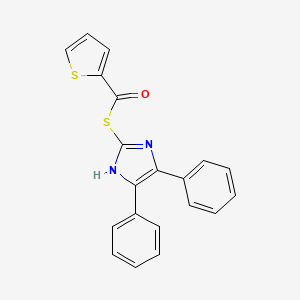![molecular formula C25H29NO4 B11509830 N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide](/img/structure/B11509830.png)
N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide is a synthetic organic compound that combines the structural features of adamantane, chromene, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of Adamantan-1-yloxyethyl Intermediate: This step involves the reaction of adamantanol with an appropriate alkylating agent to form the adamantan-1-yloxyethyl intermediate.
Chromene Derivative Synthesis: The chromene moiety is synthesized through a series of reactions starting from a suitable phenol derivative. This involves cyclization and functional group modifications to introduce the prop-2-en-1-yl and oxo groups.
Coupling Reaction: The final step involves coupling the adamantan-1-yloxyethyl intermediate with the chromene derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit antiviral, anticancer, or anti-inflammatory properties, although further research is needed to confirm these effects.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Adamantan-1-yloxy)ethyl]-2-oxo-8-(prop-2-EN-1-YL)-2H-chromene-3-carboxamide
- N’-[2-(Adamantan-1-yloxy)ethyl]-N,N-dimethyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- 2-Adamantan-1-yl-acetamide
Uniqueness
This compound is unique due to its combination of adamantane and chromene moieties This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide |
InChI |
InChI=1S/C25H29NO4/c1-2-4-19-5-3-6-20-12-21(24(28)30-22(19)20)23(27)26-7-8-29-25-13-16-9-17(14-25)11-18(10-16)15-25/h2-3,5-6,12,16-18H,1,4,7-11,13-15H2,(H,26,27) |
InChI Key |
FNMIJXUNYOHLEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11509747.png)
![1H-Anthra[1,2-c]isoxazole-3,6,11-trione](/img/structure/B11509753.png)
![1-[(2-Hydroxyethyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11509754.png)
![N-benzyl-N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-1H-pyrazole-3-carboxamide](/img/structure/B11509759.png)
![N-(4-Ethoxyphenyl)-2-{1-ethyl-3-[(4-fluorophenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11509767.png)
![N-[4-(methoxymethyl)-6-methyl-2-(4-nitrophenyl)thieno[2,3-b]pyridin-3-yl]furan-2-carboxamide](/img/structure/B11509778.png)

![2-Amino-4,4-dimethoxy-3-azaspiro[bicyclo[3.1.0]hexane-6,1'-cyclohexan]-2-ene-1,5-dicarbonitrile](/img/structure/B11509794.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11509795.png)
![ethyl 2-({[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11509809.png)
![6-tert-butyl-2-{[(2-methylphenoxy)acetyl]amino}-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11509813.png)
![2,4-dichloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B11509816.png)
![Ethyl 3-{[(2-methyl-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B11509819.png)
![3-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B11509827.png)
